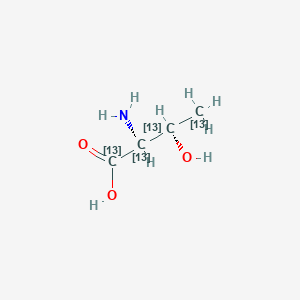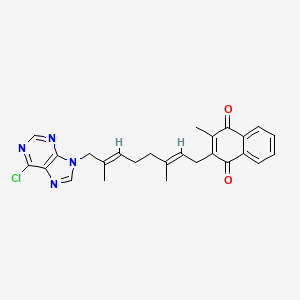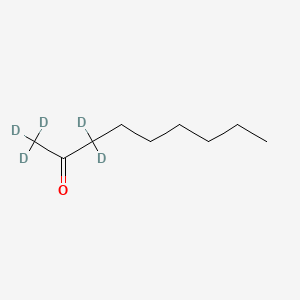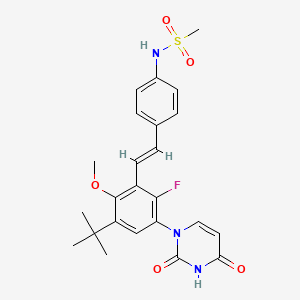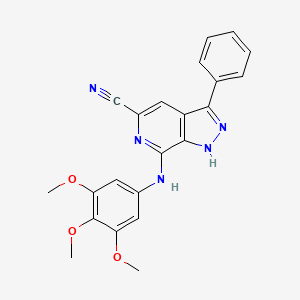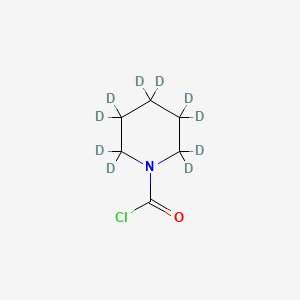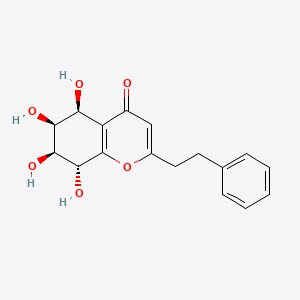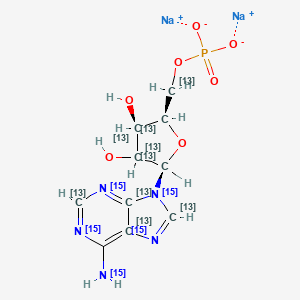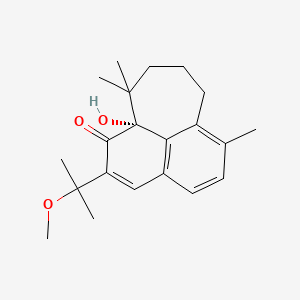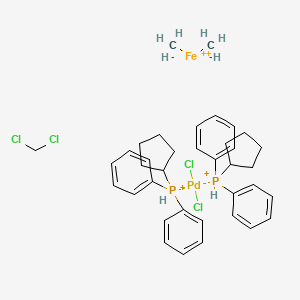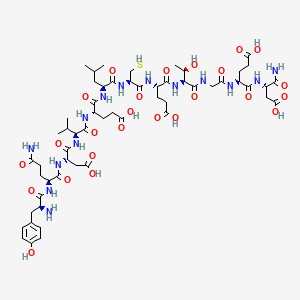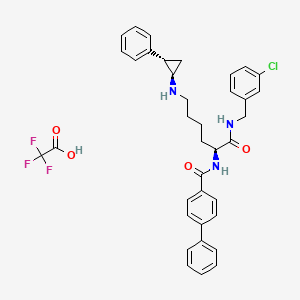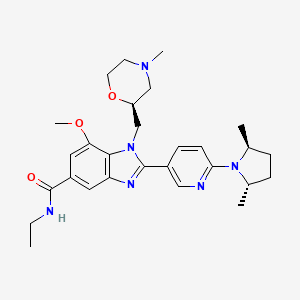
c-Myc inhibitor 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Myc inhibitor 10 is a compound designed to inhibit the activity of the c-Myc protein, a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. The c-Myc protein is often overexpressed in various cancers, making it a significant target for cancer therapy. Inhibiting c-Myc can lead to tumor regression and has shown promise in preclinical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of c-Myc inhibitor 10 involves multiple synthetic steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitory activity against c-Myc. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: c-Myc inhibitor 10 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
c-Myc inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of c-Myc in various chemical reactions and pathways.
Biology: Employed in cell culture studies to investigate the effects of c-Myc inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overexpression of c-Myc.
Mécanisme D'action
c-Myc inhibitor 10 exerts its effects by directly binding to the c-Myc protein, preventing its dimerization with Max, a partner protein essential for c-Myc’s transcriptional activity. This inhibition disrupts the c-Myc/Max complex, leading to a decrease in the transcription of c-Myc target genes involved in cell growth and proliferation. The compound also promotes the degradation of c-Myc protein, further reducing its cellular levels and activity .
Comparaison Avec Des Composés Similaires
Omomyc: A dominant-negative variant of c-Myc that inhibits c-Myc/Max dimerization.
JQ1: A bromodomain inhibitor that indirectly reduces c-Myc expression by targeting BRD4, a protein involved in c-Myc transcription.
10058-F4: A small molecule that disrupts c-Myc/Max interaction.
Uniqueness of c-Myc Inhibitor 10: this compound is unique in its ability to directly bind to the c-Myc protein and inhibit its activity without affecting the expression levels of c-Myc. This direct inhibition mechanism provides a more targeted approach compared to indirect inhibitors like JQ1, which affect multiple pathways. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for c-Myc-driven cancers .
Propriétés
Formule moléculaire |
C28H38N6O3 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]pyridin-3-yl]-N-ethyl-7-methoxy-1-[[(2S)-4-methylmorpholin-2-yl]methyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C28H38N6O3/c1-6-29-28(35)21-13-23-26(24(14-21)36-5)33(17-22-16-32(4)11-12-37-22)27(31-23)20-9-10-25(30-15-20)34-18(2)7-8-19(34)3/h9-10,13-15,18-19,22H,6-8,11-12,16-17H2,1-5H3,(H,29,35)/t18-,19-,22-/m0/s1 |
Clé InChI |
JDGMXWQWODGPGM-IPJJNNNSSA-N |
SMILES isomérique |
CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4[C@H](CC[C@@H]4C)C)C[C@@H]5CN(CCO5)C |
SMILES canonique |
CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4C(CCC4C)C)CC5CN(CCO5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


